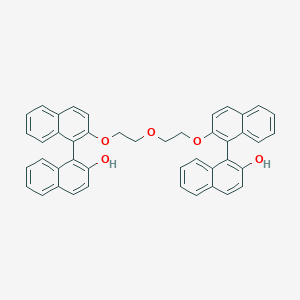![molecular formula C10H6Br2N2O3S B287862 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a quinazolinone derivative that has shown promise in various studies as a potential tool for investigating the mechanisms of certain biological processes. In
Mécanisme D'action
The mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid involves its binding to specific target molecules, such as enzymes or proteins. This binding can result in the inhibition of the target molecule's activity, leading to downstream effects on cellular processes. For example, inhibition of certain enzymes involved in cancer cell proliferation can lead to the suppression of tumor growth. The precise mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid may vary depending on the specific target molecule and cellular context.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. It has also been used to investigate the interactions between proteins and DNA, as well as the mechanisms of certain signaling pathways in cells. The precise biochemical and physiological effects of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid may vary depending on the specific target molecule and cellular context.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is its potential as a tool for investigating the mechanisms of certain biological processes. Its ability to inhibit the activity of specific enzymes or proteins can be leveraged to study the downstream effects on cellular processes. Additionally, it has shown promise as a potential candidate for cancer research, which could have significant implications for the development of new cancer treatments.
One limitation of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid is its potential toxicity and side effects. As with any chemical compound, it is important to use appropriate safety precautions when handling and working with this substance. Additionally, the precise mechanism of action of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid may vary depending on the specific target molecule and cellular context, which could complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid. One area of focus could be the development of new cancer treatments based on its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it could be used to investigate the mechanisms of certain signaling pathways in cells, which could have implications for the development of new drugs targeting these pathways. Further studies could also explore the potential side effects and toxicity of this compound, as well as its interactions with other molecules and cellular processes. Overall, 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid represents a promising tool for scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of 2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid involves the reaction of 6,8-dibromo-4-oxo-1H-quinazoline-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through further reaction steps. The yield of the synthesis process can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for cancer research. Additionally, it has been used to investigate the interactions between proteins and DNA, as well as the mechanisms of certain signaling pathways in cells.
Propriétés
Nom du produit |
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid |
|---|---|
Formule moléculaire |
C10H6Br2N2O3S |
Poids moléculaire |
394.04 g/mol |
Nom IUPAC |
2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H6Br2N2O3S/c11-4-1-5-8(6(12)2-4)13-10(14-9(5)17)18-3-7(15)16/h1-2H,3H2,(H,15,16)(H,13,14,17) |
Clé InChI |
CBILCVADVNQLRJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=C(C2=C1C(=O)N=C(N2)SCC(=O)O)Br)Br |
SMILES |
C1=C(C=C2C(=C1Br)NC(=NC2=O)SCC(=O)O)Br |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)N=C(N2)SCC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)


![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)

![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)


![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)